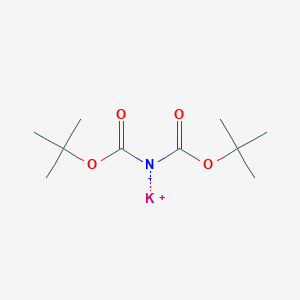
Potassium Bis(Boc)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium Bis(Boc)amide, also known by its chemical formula C10H18NO4K, is a compound widely used in organic synthesis. It is particularly valued for its role as a strong, non-nucleophilic base. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups, which provide stability and protection to the amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium Bis(Boc)amide is typically synthesized through the reaction of potassium tert-butoxide with di-tert-butyl dicarbonate (Boc2O) in the presence of an amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The general reaction scheme is as follows:
KOBut+(Boc)2O+NH2R→K[N(Boc)2R]+ButOH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium Bis(Boc)amide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in aprotic solvents like tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products Formed:
Substitution Reactions: The major products are substituted amides or carbamates.
Deprotection Reactions: The primary product is the free amine, along with tert-butyl alcohol as a byproduct.
Applications De Recherche Scientifique
Potassium Bis(Boc)amide has a wide range of applications in scientific research:
Chemistry: It is used as a base in various organic synthesis reactions, including the formation of amides and carbamates.
Biology: The compound is employed in the synthesis of peptide and protein analogs, where Boc protection is crucial for selective reactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: this compound is used in the production of fine chemicals and specialty materials, where precise control over reaction conditions is required.
Mécanisme D'action
The mechanism of action of Potassium Bis(Boc)amide involves its role as a strong base. The compound deprotonates acidic protons in substrates, facilitating various chemical transformations. The Boc groups provide steric protection, preventing unwanted side reactions and ensuring selective deprotonation.
Molecular Targets and Pathways:
Deprotonation: The primary molecular target is the acidic proton in the substrate, which is abstracted by the potassium amide.
Protection: The Boc groups protect the amine functionalities, allowing for selective reactions without interference from other functional groups.
Comparaison Avec Des Composés Similaires
Potassium Bis(Boc)amide is unique due to its dual Boc protection and strong basicity. Similar compounds include:
Potassium Bis(trimethylsilyl)amide (KHMDS): Another strong, non-nucleophilic base, but with trimethylsilyl groups instead of Boc groups.
Sodium Bis(Boc)amide: Similar in structure but with sodium instead of potassium, affecting its solubility and reactivity.
Uniqueness: this compound’s combination of strong basicity and Boc protection makes it particularly useful in reactions requiring selective deprotonation and protection of amine functionalities.
Propriétés
IUPAC Name |
potassium;bis[(2-methylpropan-2-yl)oxycarbonyl]azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.K/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6;/h1-6H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXGTCUBGXFGIC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)[N-]C(=O)OC(C)(C)C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18KNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2841809.png)
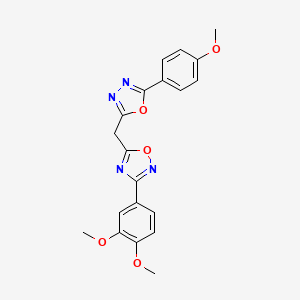
![2-amino-4-(2-fluorophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2841812.png)

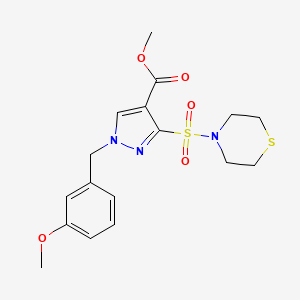

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)

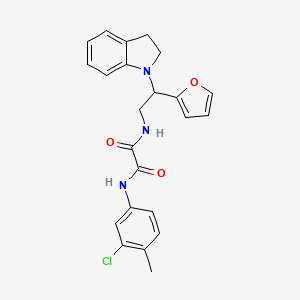
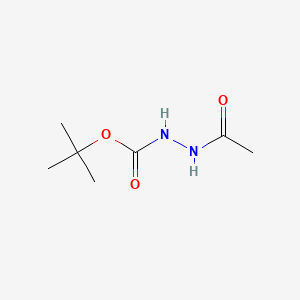
![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)
![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
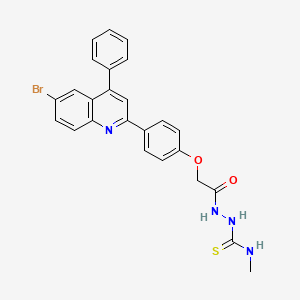
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)
